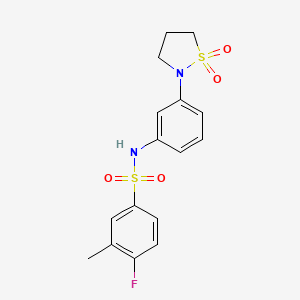

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluoro-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4S2/c1-12-10-15(6-7-16(12)17)25(22,23)18-13-4-2-5-14(11-13)19-8-3-9-24(19,20)21/h2,4-7,10-11,18H,3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBWUTFUAYSWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound comprises two primary subunits:

- 4-Fluoro-3-methylbenzenesulfonamide : A sulfonamide moiety derived from a substituted benzene ring.

- 3-(1,1-Dioxidoisothiazolidin-2-yl)aniline : An aniline derivative bearing a saturated isothiazolidin ring oxidized to a sulfone.

Retrosynthetically, the molecule is disconnected at the sulfonamide linkage, suggesting a final coupling step between 4-fluoro-3-methylbenzenesulfonyl chloride and 3-(1,1-dioxidoisothiazolidin-2-yl)aniline.

Synthesis of 4-Fluoro-3-Methylbenzenesulfonyl Chloride

Sulfonation of 4-Fluoro-3-Methylbenzene

The synthesis begins with the sulfonation of 4-fluoro-3-methylbenzene using chlorosulfonic acid (ClSO₃H). This electrophilic substitution introduces a sulfonic acid group at the para position relative to the fluorine atom. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions :

Synthesis of 3-(1,1-Dioxidoisothiazolidin-2-yl)Aniline

Construction of the Isothiazolidin Ring

The isothiazolidin dioxide core is synthesized via cyclization and oxidation:

Step 1: Preparation of 3-Aminothiophenol

3-Nitrothiophenol is reduced to 3-aminothiophenol using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in ethanol.

Reaction Conditions :

Step 2: Cyclization to Form Isothiazolidine

3-Aminothiophenol reacts with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) to form the isothiazolidine ring. The thiol and amine groups undergo nucleophilic substitution with the dihalide, yielding the five-membered ring.

Reaction Conditions :

- Reagents : 1,2-Dibromoethane (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 4 hours.

- Yield : 70% after column chromatography (SiO₂, hexane/EtOAc 4:1).

Step 3: Oxidation to Sulfone

The sulfide group in isothiazolidine is oxidized to a sulfone using hydrogen peroxide (H₂O₂) in acetic acid.

Reaction Conditions :

Coupling of Sulfonyl Chloride and Amine

The final step involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline to form the sulfonamide bond. This is achieved under Schotten-Baumann conditions using triethylamine (Et₃N) as a base.

Reaction Conditions :

Optimization and Alternative Methodologies

Microwave-Assisted Coupling

Microwave irradiation (140°C, 30 minutes) reduces reaction time for the coupling step, achieving comparable yields (78%).

Analytical Data and Characterization

Spectroscopic Validation

Chemical Reactions Analysis

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The fluorine atom and other substituents on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide is primarily studied for its antimicrobial and anti-inflammatory properties. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have evaluated the compound's efficacy against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Klebsiella pneumoniae | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 64 µg/mL |

These results indicate significant antimicrobial activity, suggesting potential therapeutic uses in treating infections caused by resistant strains. The mechanism of action likely involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Biological Research

The compound is under investigation for its potential as an anticancer agent . Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

In a recent study, N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide was tested against several cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer drug candidate. Further investigations are underway to elucidate the specific pathways involved in its anticancer effects.

Material Science

Beyond biological applications, this compound is being explored for its utility in developing new materials. Its unique chemical structure allows it to serve as an intermediate in synthesizing more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide can be compared with other sulfonamide compounds, such as:

Sulfamethoxazole: A well-known antibiotic used to treat bacterial infections.

Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

Sulfadiazine: Another antibiotic used to treat bacterial infections. The uniqueness of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide lies in its specific structural features, such as the presence of the fluorine atom and the dioxidoisothiazolidinyl group, which may confer unique biological activities and chemical properties.

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry, particularly due to its biological activities. The compound's structure includes a sulfonamide group, a fluorine atom, and a dioxidoisothiazolidinyl group, making it an interesting candidate for various therapeutic applications.

- Molecular Formula : C16H17FN2O4S2

- Molecular Weight : 368.44 g/mol

- CAS Number : 946260-47-5

- IUPAC Name : N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluoro-3-methylbenzenesulfonamide

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, allowing it to inhibit specific enzymes involved in crucial biochemical pathways. The sulfonamide moiety is known to interfere with bacterial folate synthesis, which is critical for bacterial growth and survival. This mechanism positions it as a potential antimicrobial agent.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, sulfonamides are traditionally recognized for their effectiveness against a range of bacterial infections. The presence of the dioxidoisothiazolidinyl group may enhance the compound's interaction with bacterial enzymes.

Anticancer Potential

Emerging studies suggest that derivatives of sulfonamides can also exhibit anticancer properties. The ability of such compounds to inhibit specific enzymes involved in tumor growth has been documented. For example, sulfonamide derivatives have shown promise in inhibiting steroid sulfatase (STS), an enzyme implicated in breast cancer progression.

Case Study: Inhibition of Steroid Sulfatase

In a study evaluating various sulfonamide derivatives, including those structurally related to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide, significant inhibitory effects on STS were observed. Compounds demonstrated IC50 values ranging from 0.18 μM to 1.38 μM against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Toxicity and Safety Profile

The safety profile of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide has not been extensively studied; however, preliminary investigations into structurally similar compounds suggest low toxicity levels at therapeutic dosages. For example, compounds exhibiting larvicidal activity against Aedes aegypti showed no significant cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM .

Summary of Biological Activities

Q & A

Q. What synthetic strategies are recommended for preparing N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluoro-3-methylbenzenesulfonamide, and how can intermediates be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the phenyl and benzenesulfonamide moieties. Key steps include:

- Isothiazolidinone dioxide ring formation : Use 1,2-thiazolidine precursors with oxidizing agents like H₂O₂ or mCPBA to achieve sulfone groups (1,1-dioxido) .

- Sulfonamide coupling : React the isothiazolidinone intermediate with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature (40–60°C) to suppress side products like over-sulfonated analogs .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.0 ppm for substituted phenyl rings) and sulfonamide NH (δ ~10–12 ppm, broad singlet). Use DEPT-135 to distinguish CH₃ groups (δ ~2.3 ppm for methyl substituents) .

- IR Spectroscopy : Confirm sulfone (S=O, ~1320–1150 cm⁻¹) and sulfonamide (N–H, ~3300 cm⁻¹) functional groups .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M–H]⁻) with <5 ppm error .

Q. How can purity and stability be assessed during storage?

Methodological Answer:

- HPLC-PDA : Use a C18 column (e.g., Agilent Zorbax) with a gradient of acetonitrile/water (0.1% TFA) to detect degradation products (>95% purity threshold) .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor via NMR for hydrolytic cleavage of the sulfonamide bond .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the isothiazolidinone ring be addressed?

Methodological Answer:

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites on the isothiazolidinone ring. For example, the 2-position is more nucleophilic due to electron-withdrawing sulfone groups, favoring alkylation or arylation .

- Directed metalation : Employ LDA or Grignard reagents to selectively functionalize the ring at low temperatures (−78°C) .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer:

- Assay standardization : Replicate results across multiple platforms (e.g., fluorescence vs. radiometric assays for kinase inhibition) to rule out false positives .

- Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed sulfonamide derivatives) that may contribute to observed discrepancies .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to validate binding modes and explain potency variations .

Q. How can computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (target ≤3.5), aqueous solubility (>50 µM), and CYP450 inhibition risks .

- Molecular dynamics (MD) simulations : Simulate blood-brain barrier penetration using CHARMM force fields; prioritize modifications (e.g., fluorination) to enhance bioavailability .

Q. What methods are recommended for analyzing degradation pathways under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Use LC-MS to identify major degradation products (e.g., sulfonic acid derivatives) .

- Isotope labeling : Synthesize deuterated analogs to track cleavage sites via mass spectrometry .

Data Contradiction Analysis

Q. How to reconcile conflicting results in cytotoxicity studies across cell lines?

Methodological Answer:

- Cell line authentication : Verify genetic profiles (STR analysis) to rule out cross-contamination .

- Microenvironment modulation : Test under hypoxic vs. normoxic conditions; sulfonamides often show oxygen-dependent activity .

- Synergistic studies : Combine with metabolic inhibitors (e.g., dichloroacetate) to assess off-target effects .

Q. Why might X-ray crystallography fail to resolve the compound’s binding mode?

Methodological Answer:

Q. How to address inconsistencies in computational vs. experimental logD values?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.